molecular formula C22H46O4 B100017 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane CAS No. 16725-44-3

1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane

Cat. No. B100017
CAS RN: 16725-44-3
M. Wt: 374.6 g/mol
InChI Key: OABTVGQAESOYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, also known as DMPHM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of long-chain aliphatic compounds and is commonly used as a non-toxic and non-ionic surfactant in various biochemical and biophysical experiments.

Scientific Research Applications

1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been widely used in various scientific research applications, including membrane protein crystallization, lipid bilayer studies, and drug delivery systems. It has been reported that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also be used as a surfactant to form stable lipid bilayers, which are essential for studying the properties and functions of cell membranes. Additionally, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability.

Mechanism Of Action

The mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is not well understood. However, it is believed that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane interacts with the lipid bilayer and membrane proteins to form stable complexes. These complexes can stabilize the membrane proteins and prevent their denaturation. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also alter the physical properties of the lipid bilayer, such as its fluidity and permeability, which can affect the functions of membrane proteins.

Biochemical And Physiological Effects

1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been reported to have minimal biochemical and physiological effects, which makes it an ideal surfactant for various scientific research applications. It is non-toxic and non-ionic, which means it does not interfere with the functions of biological molecules. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has low surface tension and high solubility, which makes it an efficient surfactant for various experimental procedures.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in lab experiments include its non-toxicity, non-ionic nature, and high solubility. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. However, the limitations of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane include its high cost and limited availability. Moreover, the purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be affected by various factors such as the quality of reagents and reaction conditions.

Future Directions

There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane. Firstly, the mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be further elucidated to understand its interactions with lipids and membrane proteins. Secondly, the synthesis method of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be optimized to improve its purity and yield. Thirdly, the potential applications of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in drug delivery systems need to be explored further to improve the solubility and bioavailability of drugs. Lastly, the toxicity and biocompatibility of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane need to be studied to assess its safety for in vivo applications.
Conclusion:
In conclusion, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a non-toxic and non-ionic surfactant that can improve the stability and solubility of membrane proteins and lipid bilayers. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability. There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, including elucidating its mechanism of action, optimizing its synthesis method, exploring its potential applications in drug delivery, and assessing its safety for in vivo applications.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane involves the reaction of 2-bromo-1-(2,3-dimethoxypropoxy)hexadecane with methoxide ion in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures to yield the desired product. The purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

CAS RN

16725-44-3

Product Name

1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane

Molecular Formula

C22H46O4

Molecular Weight

374.6 g/mol

IUPAC Name

1-(2,3-dimethoxypropoxy)-2-methoxyhexadecane

InChI

InChI=1S/C22H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-3)19-26-20-22(25-4)18-23-2/h21-22H,5-20H2,1-4H3

InChI Key

OABTVGQAESOYDP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(COCC(COC)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCC(COCC(COC)OC)OC

synonyms

1,2-Dimethoxy-3-[(2-methoxyhexadecyl)oxy]propane

Origin of Product

United States

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